Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate

Catalog No.
S13005123
CAS No.
651715-68-3
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)a...

CAS Number

651715-68-3

Product Name

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate

IUPAC Name

methyl 2-(3-oxo-2-propyl-1H-inden-2-yl)acetate

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-3-8-15(10-13(16)18-2)9-11-6-4-5-7-12(11)14(15)17/h4-7H,3,8-10H2,1-2H3

InChI Key

JVGSDJMLZDSCBV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2=CC=CC=C2C1=O)CC(=O)OC

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound characterized by its unique structure, which includes an indene core with various functional groups. Its molecular formula is C13H14O3C_{13}H_{14}O_3, and it has a molecular weight of approximately 218.25 g/mol. The compound is recognized for its potential applications in organic synthesis and pharmaceutical chemistry due to its reactive functional groups and structural features that allow for various chemical transformations.

Typical of esters and ketones, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into the corresponding acid and alcohol in the presence of water.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound for specific applications in synthetic organic chemistry.

Research indicates that compounds with similar structures to methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indene structure often correlates with significant biological interactions, making this compound a candidate for further pharmacological studies.

Several synthesis methods exist for producing methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate. Common approaches include:

  • Condensation Reactions: Combining appropriate aldehydes or ketones with propionic acid derivatives under acidic conditions.
  • Cyclization Methods: Utilizing cyclization techniques involving acyclic precursors to form the indene structure followed by esterification with acetic acid.

Specific reaction pathways may vary based on available starting materials and desired yields.

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate has potential applications in various fields:

  • Pharmaceutical Chemistry: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Fragrance Industry: Due to its pleasant odor profile, it may be used in perfumes and flavorings.

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how the compound may influence biological systems or interact with other therapeutic agents.

Several compounds share structural similarities with methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate. Notable examples include:

Compound NameCAS NumberKey Features
Methyl 1-indanone22955-77-7Contains an indanone structure; potential for similar biological activity.
Methyl 3-oxoindene22955-XExhibits similar reactivity due to the presence of a carbonyl group.
Methyl 1-acetylindene22955-YFeatures an acetyl group that may enhance reactivity compared to methyl (1-oxo...)

These compounds highlight the uniqueness of methyl (1-oxo-2-propyl-2,3-dihydro-1H-indene-2-y)acetate through its specific substitution patterns and functional groups that may confer distinct properties and reactivities not found in its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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